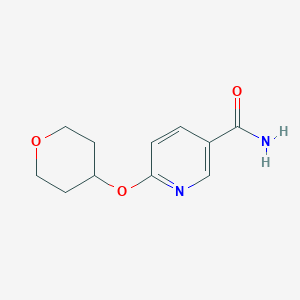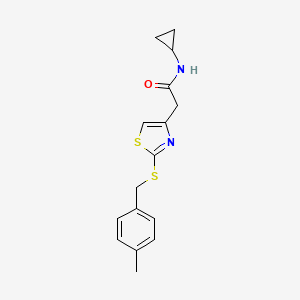![molecular formula C17H15ClF3NO3 B2921861 Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate CAS No. 882747-17-3](/img/structure/B2921861.png)
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate is a synthetic compound recognized for its notable chemical properties and applications across various scientific domains. This compound is characterized by its complex structure, which incorporates a combination of pyridine, phenoxy, and propanoate groups, providing it with unique chemical and physical characteristics.
Mecanismo De Acción
Target of Action
The primary target of Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate, also known as haloxyfop-P-methyl, is the enzyme acetyl-CoA carboxylase (EC 6.4.1.2) . This enzyme plays a crucial role in fatty acid biosynthesis, catalyzing the carboxylation of acetyl-CoA to produce malonyl-CoA.
Mode of Action
Haloxyfop-P-methyl acts as an inhibitor of acetyl-CoA carboxylase . It interferes with the action of this enzyme, thereby disrupting the synthesis of fatty acids in the target organisms. This compound is a proherbicide, which means it undergoes chemical conversion after administration to become the active herbicide .
Biochemical Pathways
The inhibition of acetyl-CoA carboxylase by haloxyfop-P-methyl affects the fatty acid biosynthesis pathway. This disruption leads to a deficiency in essential fatty acids in the target organisms, affecting cell membrane integrity and function, and ultimately leading to the death of the organism .
Pharmacokinetics
This suggests that it is likely absorbed and metabolized (via hydrolysis of the methyl ester) to form the active herbicide .
Result of Action
The result of haloxyfop-P-methyl’s action is the disruption of normal cellular functions in the target organisms due to the inhibition of fatty acid synthesis. This leads to the death of the organism, making haloxyfop-P-methyl an effective herbicide .
Análisis Bioquímico
Biochemical Properties
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate interacts with various enzymes and proteins. It is known to interfere with the action of acetyl-CoA carboxylase (EC 6.4.1.2), an enzyme involved in lipid metabolism . The nature of these interactions is complex and involves various biochemical reactions.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate is synthesized through a series of carefully orchestrated chemical reactions. One common synthetic route involves the reaction between 3-chloro-5-(trifluoromethyl)-2-pyridinemethanol and 4-bromo-phenoxypropanoic acid in the presence of a base such as potassium carbonate (K2CO3). The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
On an industrial scale, the production of this compound often employs continuous flow chemistry techniques to ensure efficient and scalable synthesis. The use of automated reactors allows precise control over reaction conditions, such as temperature and pressure, thereby optimizing yield and purity. Catalysts and co-solvents might be introduced to enhance reaction rates and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate can undergo oxidation reactions, typically leading to the formation of corresponding acids or aldehydes.
Reduction: : It can be reduced under specific conditions to yield alcohols or hydrocarbons.
Substitution: : Nucleophilic substitution reactions are common, especially involving the pyridine ring or the ester group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reducing Agents: : Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Nucleophiles: : Sodium methoxide (NaOCH3), Ammonia (NH3)
Major Products
Oxidation and reduction reactions yield a range of products including carboxylic acids, aldehydes, alcohols, and hydrocarbons. Substitution reactions often produce derivatives with varied functional groups enhancing the compound's versatility.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate is frequently utilized as an intermediate in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable reagent in organic synthesis.
Biology
In biological research, this compound is investigated for its potential role in biochemical pathways and cellular processes. It is used in studies exploring enzyme interactions and receptor binding due to its specific molecular structure.
Medicine
Medically, this compound is being studied for its potential therapeutic effects, particularly in the context of anti-inflammatory and anti-cancer properties. Its interactions with biological targets are a focal point in pharmaceutical research.
Industry
In industrial applications, this compound serves as a precursor for the production of agrochemicals and specialty chemicals. Its unique chemical properties contribute to the development of products with specific desired characteristics.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-(4-{[3-chloro-5-methyl-2-pyridinyl]methyl}phenoxy)propanoate: : This compound shares a similar structure but lacks the trifluoromethyl group, which can affect its reactivity and biological activity.
Ethyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)acetate: : This analogue has a different ester group, potentially altering its physicochemical properties and applications.
Unique Properties
What sets Methyl 2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)propanoate apart from similar compounds is its trifluoromethyl group. This functional group contributes to its distinctive reactivity profile and biological activity, making it a compound of considerable interest in both research and industrial contexts.
This should give you a comprehensive understanding of this compound! Anything else you'd like to dive into?
Propiedades
IUPAC Name |
methyl 2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3NO3/c1-10(16(23)24-2)25-13-5-3-11(4-6-13)7-15-14(18)8-12(9-22-15)17(19,20)21/h3-6,8-10H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKDDWIJMSTEKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)OC1=CC=C(C=C1)CC2=C(C=C(C=N2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-ylmethyl)acetamide](/img/structure/B2921778.png)

![N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2921780.png)
![N-(benzo[b]thiophen-5-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2921782.png)

![2-amino-3-(4-nitrobenzoyl)-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2921786.png)

![3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2921788.png)
![N-cyclopentyl-3-(2-methoxyethyl)-2-{[(3-nitrophenyl)methyl]sulfanyl}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2921790.png)

![2-(Chloromethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2921795.png)
![N'-(3-chloro-4-methylphenyl)-N-[2-(furan-2-yl)-2-(thiomorpholin-4-yl)ethyl]ethanediamide](/img/structure/B2921797.png)

![N-butyl-5-[(4-fluorophenyl)methyl]-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2921801.png)
